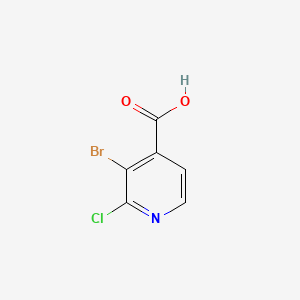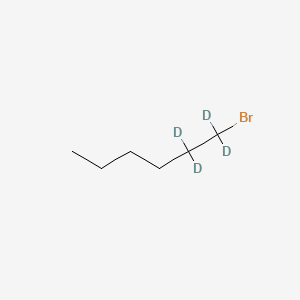
1-Bromohexane-1,1,2,2-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromohexane-1,1,2,2-d4 is a deuterated derivative of 1-Bromohexane, an organobromine compound with the formula C6H13Br. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in the molecule. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromohexane-1,1,2,2-d4 can be synthesized through the bromination of hexane-1,1,2,2-d4. The process typically involves the free-radical addition of hydrogen bromide to the deuterated alkene. This reaction is carried out under conditions that favor anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The use of deuterium oxide (D2O) and other deuterated reagents is common in these industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromohexane-1,1,2,2-d4 undergoes various chemical reactions typical of alkyl bromides. These include:
Nucleophilic Substitution Reactions: It reacts with nucleophiles to form substituted products.
Elimination Reactions: It can undergo dehydrohalogenation to form alkenes.
Formation of Grignard Reagents: It reacts with magnesium in dry ether to form Grignard reagents, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used under high temperatures.
Grignard Reagent Formation: Magnesium turnings in dry ether are used under an inert atmosphere.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the primary products.
Grignard Reagents: These intermediates can be further reacted to form a wide range of organic compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromohexane-1,1,2,2-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: The deuterium atoms provide distinct signals in NMR spectra, making it useful for studying molecular structures and dynamics.
Isotope Tracing: It is used in metabolic studies to trace the pathways of organic molecules in biological systems.
Organic Synthesis: It serves as a precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical industry
Wirkmechanismus
The mechanism of action of 1-Bromohexane-1,1,2,2-d4 in chemical reactions involves the formation of a cyclic halonium ion intermediate during halogenation. This intermediate undergoes nucleophilic attack, leading to the formation of the final product. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromohexane: The non-deuterated version of the compound.
1-Fluorohexane: A similar compound with a fluorine atom instead of bromine.
1-Chlorohexane: A similar compound with a chlorine atom instead of bromine.
1-Iodohexane: A similar compound with an iodine atom instead of bromine.
Uniqueness
1-Bromohexane-1,1,2,2-d4 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope tracing studies. The presence of deuterium atoms can also affect the physical and chemical properties of the compound, making it a valuable tool in various scientific research applications .
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDIARAMWBIKFW-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
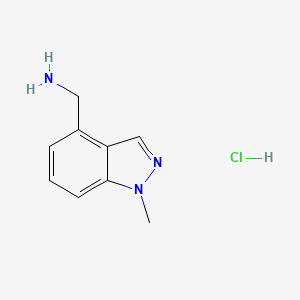
![tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe](/img/new.no-structure.jpg)
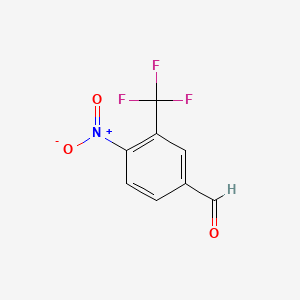
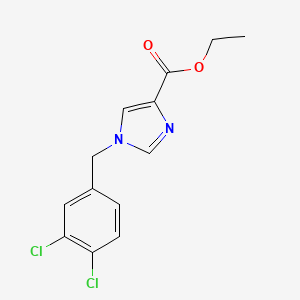
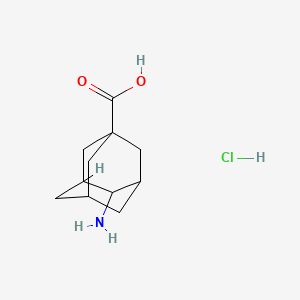
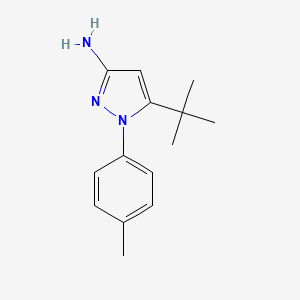
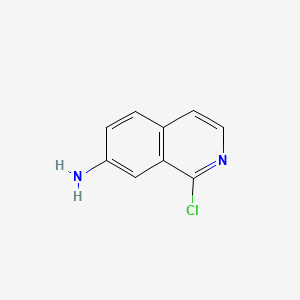
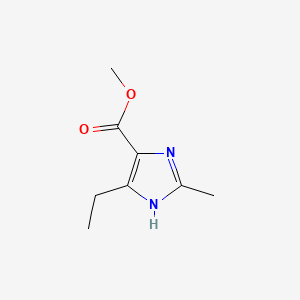
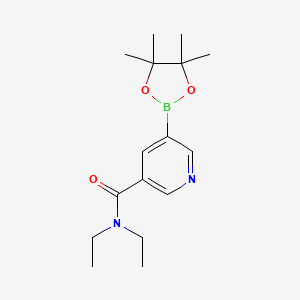
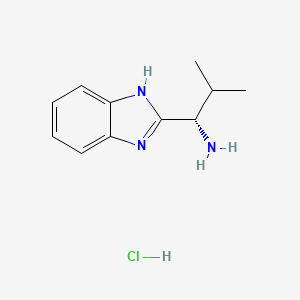
![3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine](/img/structure/B596614.png)
![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
